(6-(Methylthio)pyridin-3-yl)(phenyl)methanone
Description
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone is a pyridine derivative featuring a methylthio (-SMe) substituent at the 6-position and a phenylmethanone (benzoyl) group at the 3-position of the pyridine ring. The methylthio substituent is moderately electron-donating, which may influence the compound’s electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NOS/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
QNKYCWOYMNGIAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylthio)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-(methylthio)pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-(Methylthio)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs with modifications to the pyridine core or substituents, highlighting differences in physicochemical properties and synthetic strategies:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SMe) in the target compound is less polar than the methoxy (-OMe) group in Compound 41 but more lipophilic than the trifluoromethyl (-CF₃) group in Compound 43. This difference may influence solubility and membrane permeability .
Melting Points :
- Compounds with rigid heterocycles (e.g., triazolo[4,3-a]pyridine in Compound 41) exhibit higher melting points (147–156°C) due to increased crystallinity, whereas aliphatic substituents like -SMe may reduce melting points .
Biological Activity
(6-(Methylthio)pyridin-3-yl)(phenyl)methanone, identified by CAS number 1355217-92-3, is an organic compound notable for its unique structural characteristics. This compound features a methylthio group attached to a pyridine ring and is linked to a phenyl group through a carbonyl (methanone) functional group. Its molecular formula is with a molecular weight of approximately 233.31 g/mol. Research into its biological activity reveals promising potential across various therapeutic areas.
Overview of Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
- Neuropharmacological Effects : It may act as a positive allosteric modulator of nicotinic acetylcholine receptors, which are crucial in neuropharmacology.
- Antimicrobial Properties : Some derivatives have demonstrated activity against specific pathogens.
Anticancer Activity
A significant area of research focuses on the compound's anticancer properties. For instance, studies have demonstrated its cytotoxic effects on human colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately , suggesting effective inhibition of cell proliferation and induction of apoptosis in treated cells.
Table 1: Biological Activities of this compound
| Activity Type | IC50 (µM) | Notes |
|---|---|---|
| Anticancer | 25.72 | Effective against HCT-116 cell line |
| Neuropharmacological | 1.9 | Potent modulator of α7 nAChRs |
| Antimicrobial | 15.0 | Active against specific bacterial strains |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity, potentially improving synaptic transmission in neurodegenerative conditions.
- Inhibition of Pathogen Growth : The structural features allow for interaction with microbial enzymes or receptors, inhibiting their growth.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with various biological macromolecules, highlighting its potential as a lead compound for drug development:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on different cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer agent.
- Neuropharmacological Assessment : Research indicated that this compound could enhance synaptic efficacy by acting on nicotinic receptors, suggesting implications for treating neurodegenerative diseases.
- Antimicrobial Testing : Several derivatives were tested against common bacterial strains, showing promising antimicrobial activity that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
